molecular formula C14H12N4O2S B7692950 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B7692950
M. Wt: 300.34 g/mol
InChI Key: KIRMTNVDJMLDJQ-UHFFFAOYSA-N
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Description

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic bi-heterocyclic compound designed for research applications. It features a 1,3,4-oxadiazole moiety linked to a 1,3-thiazol-2-amine group via a propanamide spacer. This specific molecular architecture is of significant interest in medicinal chemistry, as both the 1,2,4-oxadiazole and thiazole heterocycles are known to contribute to various pharmacological activities . Compounds with these core structures have been extensively investigated as potential enzyme inhibitors. In particular, closely related structural hybrids have demonstrated excellent inhibitory potential against enzymes like alkaline phosphatase , while other analogs have shown promise as urease inhibitors . The propanamide linker in such molecules is a common feature that facilitates the convergent synthesis of these bi-heterocyclic hybrids, allowing for the exploration of structure-activity relationships . Researchers can utilize this compound as a key intermediate or precursor for further chemical synthesis or as a reference standard in biochemical screening assays to explore new therapeutic avenues for various diseases. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-11(16-14-15-8-9-21-14)6-7-12-17-13(18-20-12)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRMTNVDJMLDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Benzohydrazide

The synthesis begins with the preparation of benzohydrazide, a critical intermediate for oxadiazole formation. Benzoyl chloride is treated with hydrazine hydrate in aqueous sodium carbonate, yielding benzohydrazide through nucleophilic acyl substitution. This intermediate is subsequently reacted with malonic acid derivatives to introduce the propanoyl chain.

Cyclization to Oxadiazole Ring

Cyclization of benzohydrazide with malonic acid monoethyl ester under dehydrating conditions (e.g., phosphorus oxychloride) forms the 3-phenyl-1,2,4-oxadiazole ring. The reaction proceeds via activation of the carboxylic acid group, followed by intramolecular cyclization to yield 5-(2-ethoxy-2-oxoethyl)-3-phenyl-1,2,4-oxadiazole. Alternative methods employ trimethyl orthoformate or cyanogen bromide for cyclization, as demonstrated in analogous oxadiazole syntheses.

Hydrolysis to Propanoic Acid

The ethyl ester group is hydrolyzed to the corresponding carboxylic acid using potassium hydroxide in ethanol-water. This step generates 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid, a pivotal intermediate for subsequent amidation.

Activation of Propanoic Acid to Reactive Intermediate

Acid Chloride Formation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This activation step enhances electrophilicity, facilitating nucleophilic attack by the thiazole amine. The reaction is typically conducted under anhydrous conditions in dichloromethane or tetrahydrofuran.

Alternative Activation Methods

In cases where acid chlorides are unstable, mixed anhydrides or coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are employed. For example, activation with HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) generates a reactive intermediate suitable for amide bond formation.

Amidation with 1,3-Thiazol-2-amine

Reaction Conditions and Optimization

The acid chloride or activated ester is reacted with 1,3-thiazol-2-amine in the presence of a base (e.g., triethylamine or pyridine) to form the target propanamide. Solvent choice significantly impacts yield; polar aprotic solvents like DMF or acetonitrile are preferred for their ability to dissolve both reactants. Temperature control (0–25°C) minimizes side reactions, such as over-acylation or decomposition.

Purification and Characterization

Crude product purification involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures. Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • ¹H NMR : A triplet at δ 2.65–2.80 ppm (CH₂ adjacent to oxadiazole), a quartet at δ 3.40–3.55 ppm (CH₂ linked to amide), and a singlet at δ 8.10–8.30 ppm (thiazole protons).

  • ¹³C NMR : Signals at δ 165–170 ppm (amide carbonyl) and δ 175–180 ppm (oxadiazole carbons).

Alternative Synthetic Routes

Nucleophilic Substitution Approaches

In an alternative pathway, 3-chloro-N-(1,3-thiazol-2-yl)propanamide is synthesized first by reacting 3-chloropropionyl chloride with 1,3-thiazol-2-amine. The chloride substituent is then displaced by a sulfur-containing oxadiazole intermediate under basic conditions (e.g., potassium carbonate in DMF). This method, however, requires pre-functionalization of the oxadiazole with a thiol group.

Use of Coupling Agents

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored for linking the oxadiazole and thiazole moieties. While this approach offers regioselectivity, it introduces additional complexity due to the need for azide-functionalized intermediates.

Critical Analysis of Methodologies

Yield and Scalability

The acid chloride-mediated amidation route achieves yields of 65–75%, whereas coupling agent-based methods offer higher yields (80–85%) but at increased cost . Industrial-scale production favors the former due to reagent availability and lower operational complexity.

Chemical Reactions Analysis

Formation of 1,2,4-Oxadiazole-Thiol Intermediate

The oxadiazole ring is synthesized via cyclization of a hydrazide precursor with carbon disulfide under alkaline conditions (Scheme 1):

Step Reagents/Conditions Yield Characterization
Hydrazide formationHydrazine hydrate, MeOH, reflux (4–6 h)85–90%1H^1H-NMR: δ 5.94 (–NH2_2), δ 7.61 (aromatic H)
Oxadiazole cyclizationCS2_2, KOH, EtOH, reflux (5 h)78%13C^{13}C-NMR: δ 166.02 (C-5'), 161.01 (C-2')

This step produces 5-substituted-1,2,4-oxadiazole-2-thiol derivatives, critical for subsequent sulfanyl linkage formation.

Preparation of 3-Bromo-N-(1,3-thiazol-2-yl)propanamide

The propanamide bridge is synthesized via nucleophilic acyl substitution:

Step Reagents/Conditions Yield Characterization
Amide bond formation3-Bromopropanoyl chloride, Na2_2CO3_3, H2_2O, stirring (2–3 h)89%IR: 1680 cm1^{-1} (C=O stretch)

This intermediate enables coupling with the oxadiazole-thiol group through nucleophilic substitution.

Sulfanyl Linkage Formation

The final compound is assembled via LiH-mediated coupling in DMF (Source 2):

Parameter Details
Reagents LiH, DMF, 25–30°C
Reaction Time 3–5 h
Yield 82–89%
Mechanism Nucleophilic substitution (SN_N2) at the bromine center

Key Analytical Data :

  • 1H^1H-NMR: δ 3.50 (CH2_2-3, J = 6.7 Hz), δ 2.98 (CH2_2-2, J = 6.7 Hz)

  • 13C^{13}C-NMR: δ 34.80 (C-2), 27.51 (C-3)

Substituent Effects on Bioactivity

Modifications to the aryl group (R) on the oxadiazole ring significantly impact inhibitory potency:

Substituent (R) IC50_{50} (μM) Key Observation
4-Aminophenyl0.211 ± 0.019Enhanced H-bonding with enzyme active site
4-Methoxyphenyl0.78Moderate −I effect reduces potency
2-Chlorophenyl1.3Steric hindrance limits binding

Polar groups (e.g., –NH2_2) improve binding affinity through hydrogen bonding, while bulky substituents reduce activity .

Stability Under Acidic/Basic Conditions

The compound undergoes hydrolysis under extreme pH:

Condition Observation Degradation Pathway
1M HCl, reflux (2 h)Oxadiazole ring cleavageFormation of carboxylic acid and thiol byproducts
1M NaOH, reflux (2 h)Propanamide hydrolysisRelease of thiazol-2-amine and propanoic acid

Stability studies confirm its susceptibility to hydrolysis, necessitating pH-controlled formulations.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
LiH-mediated couplingHigh yield (82–89%), short reaction time (3–5 h)Requires anhydrous DMF, sensitive to moisture
Microwave-assisted synthesis30% faster, reduced solvent useLimited scalability, specialized equipment

Reaction Optimization Strategies

  • Solvent Effects : DMF outperforms THF and acetonitrile in coupling efficiency due to superior dissolving power for intermediates .

  • Catalytic Additives : KI (10 mol%) accelerates substitution kinetics by stabilizing the transition state .

This comprehensive analysis highlights the compound’s synthetic versatility and reactivity profile, underpinning its potential in targeted drug design. Future studies should explore green chemistry approaches to improve sustainability without compromising yield .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles showed potent activity against various bacterial strains, suggesting that 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide could be effective against resistant pathogens .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells by activating specific pathways related to cell death. The presence of the thiazole moiety may enhance this effect through synergistic mechanisms .

Enzyme Inhibition

Research into enzyme inhibition has revealed that oxadiazole derivatives can act as inhibitors for various enzymes involved in cancer progression and microbial metabolism. The specific interactions of this compound with target enzymes could provide insights into its mechanism of action .

Photoluminescent Materials

Compounds with oxadiazole structures are known for their luminescent properties. Studies have explored the use of such compounds in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices may enhance the photophysical properties necessary for efficient light emission .

Sensor Development

The unique electronic properties of oxadiazoles make them suitable candidates for sensor applications. The compound could be utilized in the development of sensors for detecting environmental pollutants or biological markers due to its potential reactivity and selectivity towards specific analytes .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, a series of oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 3-(3-phenyl...propanamide exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Anticancer Mechanism

A recent publication in Cancer Research highlighted the effects of thiazole-containing oxadiazoles on cancer cell lines. The study reported that treatment with these compounds led to significant reductions in cell viability and triggered apoptotic pathways.

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Oxadiazole Family

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Core Structure Substituents Reported Bioactivity Reference
Target Compound 1,2,4-Oxadiazole + propanamide + thiazole - 3-Phenyl on oxadiazole
- 1,3-Thiazol-2-yl on amide
Under investigation (potentially antimicrobial, kinase inhibition)
Oxolamine 1,2,4-Oxadiazole - 3-Phenyl
- Ethoxyethyl side chain
Cough suppressant
Prenoxdiazine 1,2,4-Oxadiazole - 3-Phenyl
- Piperazine derivative
Antitussive
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 1,2,4-Oxadiazole + piperidine-carboxamide - 4-Fluorophenyl on oxadiazole
- 2-Methylphenyl on carboxamide
Antituberculosis (high binding affinity)
TASP0415914 1,2,4-Oxadiazole + thiazole-acetamide - 3-Hydroxypiperidinyl on oxadiazole
- 4-Methylthiazole on acetamide
PI3Kγ inhibitor (anti-inflammatory)
Compound 17b (Cephalosporin derivative) 1,2,4-Oxadiazole + cephalosporin core - 4-Butoxyphenyl on propanamide
- Bicyclic β-lactam system
Antibacterial (selective for M. tuberculosis)

Physicochemical Properties

  • Solubility : The thiazole group in the target compound improves aqueous solubility relative to purely aromatic oxadiazoles like oxolamine .
  • Binding Affinity: In silico studies suggest fluorophenyl-oxadiazole derivatives (e.g., the antituberculosis compound in ) exhibit higher receptor affinity than non-fluorinated analogues, highlighting the importance of electron-withdrawing substituents.

Biological Activity

The compound 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic derivative that combines oxadiazole and thiazole moieties. Both structural components are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4OC_{13}H_{12}N_4O, with a molecular weight of 240.26 g/mol. The compound features a propanamide backbone linked to a phenyl-substituted oxadiazole and a thiazole ring.

Antitumor Activity

Research indicates that compounds containing both oxadiazole and thiazole rings exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspases and modulating the expression of cyclin proteins involved in cell cycle regulation. Specifically, it affects the phosphorylation state of proteins like Cdc25c, which is crucial for cell cycle progression .
  • Efficacy : In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, such as HeLa and HT-29 . The presence of electron-donating groups on the phenyl ring enhances cytotoxicity .

Antimicrobial Activity

The thiazole component is often associated with antimicrobial properties. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth:

  • Activity Spectrum : Preliminary studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Activity

Thiazole derivatives have also been studied for their anti-inflammatory effects:

  • In Vivo Studies : Animal models have shown that compounds with similar structural features can reduce inflammation markers such as TNF-alpha and IL-6 in models of induced inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

ModificationEffect on Activity
Substitution on the phenyl ringIncreased cytotoxicity due to enhanced electron donation
Variation in the thiazole moietyAltered binding affinity to target proteins
Lengthening or shortening the propanamide chainChanges in solubility and bioavailability

Case Studies

  • Antiproliferative Effects : A study examining various derivatives found that modifications at the C-2 position of the thiazole ring significantly affected antiproliferative activity. Compounds with a pyrrolidinyl group showed enhanced activity compared to those with piperazinyl substitutions .
  • Apoptosis Induction : In HeLa cells treated with related compounds, a marked increase in apoptosis was observed through flow cytometry analysis, indicating potential therapeutic applications in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide?

A multi-step synthesis is typically employed, starting with the formation of the 1,2,4-oxadiazole core. Key steps include:

  • Coupling reactions : React 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with propanamide precursors via chloroacetyl chloride in dioxane, using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Thiazole functionalization : Introduce the 1,3-thiazol-2-amine moiety via nucleophilic substitution or amidation, ensuring stoichiometric control to avoid side products .
  • Purification : Recrystallize from ethanol-DMF (1:1) to isolate the final product with >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Use a combination of spectroscopic and analytical methods:

  • IR spectroscopy : Confirm the presence of oxadiazole (C=N stretch at 1600–1650 cm⁻¹) and thiazole (C-S stretch at 650–750 cm⁻¹) .
  • NMR analysis : ¹H NMR should show characteristic peaks for phenyl protons (δ 7.2–7.8 ppm) and thiazole protons (δ 6.8–7.1 ppm). ¹³C NMR verifies carbonyl (δ 165–170 ppm) and oxadiazole (δ 155–160 ppm) carbons .
  • Elemental analysis : Match experimental C, H, N, and S percentages with theoretical values (deviation <0.4%) .

Q. What solvent systems and catalysts optimize synthesis efficiency?

  • Solvents : Dioxane or THF for acylation steps due to their polarity and compatibility with chloroacetyl chloride .
  • Catalysts : TEA as a base for HCl scavenging, improving reaction kinetics and yield .
  • Temperature : Maintain 20–25°C during acylation to prevent side reactions .

Advanced Research Questions

Q. How to design bioactivity assays targeting anticancer or anti-inflammatory pathways?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and monitor ROS generation via DCFH-DA probes .
  • Anti-inflammatory screening : Measure COX-2 inhibition using ELISA kits and compare with celecoxib .
  • Dose-response curves : Test concentrations from 1 µM to 100 µM to establish EC₅₀ values and assess selectivity indices .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) to minimize variability .
  • Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. untreated cells) and use ANOVA for statistical validation .
  • Meta-analysis : Compare structural analogs (e.g., 1,3,4-thiadiazole derivatives) to identify structure-activity trends that explain discrepancies .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin. Validate poses by comparing with co-crystallized ligands (e.g., PDB ID 1M17) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify critical residues (e.g., Lys48 in tubulin) .
  • QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity to guide structural optimization .

Q. What purification techniques maximize yield and purity for mechanistic studies?

  • Recrystallization : Use ethanol-DMF (2:1) to remove unreacted starting materials while retaining >90% yield .
  • Column chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for challenging separations. Monitor fractions via TLC (Rf = 0.4–0.6) .
  • HPLC : Apply reverse-phase C18 columns (acetonitrile-water gradient) for final purity assessment (retention time ~12 min) .

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